The primary application of DBT-2-CHO is as a precursor molecule in organic synthesis. Due to its reactive aldehyde group (CHO), DBT-2-CHO can undergo various condensation reactions to form more complex structures. Research suggests it can be a valuable intermediate for the synthesis of larger heterocyclic molecules, which are organic compounds containing multiple different elements within the ring structure [].
One study describes the utilization of DBT-2-CHO in the synthesis of dibenzothiophene analogs with potential medicinal properties. The study highlights the versatility of DBT-2-CHO as a starting material for further chemical transformations.
Further exploration into the reactivity and functionalization of DBT-2-CHO is necessary to fully understand its potential applications in material science.
While DBT-2-CHO shows promise as a synthetic intermediate, readily available alternatives like benzo[b]thiophene-2-carbaldehyde might be preferred due to their wider commercial availability and established reaction pathways [].
Dibenzo[b,d]thiophene-2-carbaldehyde is an organic compound characterized by the molecular formula . It features a dibenzo[b,d]thiophene backbone, which consists of two fused benzene rings and a thiophene ring, with a formyl group (-CHO) attached at the 2-position. This compound is notable for its unique structural properties, which contribute to its potential applications in various fields, including organic electronics and materials science .
DBT-CHO itself does not possess a known mechanism of action in biological systems. Its primary function lies in its ability to serve as a building block for the synthesis of more complex molecules that might exhibit specific biological activities.
Research into the biological activity of dibenzo[b,d]thiophene-2-carbaldehyde has revealed potential pharmacological properties. Compounds with similar structures have shown various biological activities, including:
Several methods have been developed for synthesizing dibenzo[b,d]thiophene-2-carbaldehyde:
Dibenzo[b,d]thiophene-2-carbaldehyde has several notable applications:
Interaction studies involving dibenzo[b,d]thiophene-2-carbaldehyde focus on its binding affinity with various biological targets. These studies typically assess:
Dibenzo[b,d]thiophene-2-carbaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dibenzo[b,d]thiophene | Two fused benzene rings and a thiophene ring | Lacks the formyl group; primarily used in materials science. |
| Benzo[b]thiophene-2-carbaldehyde | One benzene ring fused with thiophene | Simpler structure; less electronic versatility. |
| Dibenzo[b,d]thiophene-4-carbaldehyde | Similar backbone but different position of formyl | Different reactivity patterns due to position change. |
| Thiophenecarboxaldehyde | Contains a thiophene ring with an aldehyde | Less complex; primarily used in organic synthesis. |
Dibenzo[b,d]thiophene-2-carbaldehyde's unique structure and reactivity profile set it apart from these similar compounds, making it particularly valuable in advanced material applications and biological research .
Dibenzo[b,d]thiophene-2-carbaldehyde represents a tricyclic aromatic heterocycle characterized by its fused ring system comprising two benzene rings and one thiophene ring with an aldehyde functional group positioned at the 2-carbon [1] [2] [3]. The compound exhibits the molecular formula C₁₃H₈OS with a molecular weight of 212.27 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry name for this compound is dibenzo[b,d]thiophene-2-carbaldehyde, and it is registered under Chemical Abstracts Service number 22099-23-6 [1] [2] [5].
The molecular geometry of dibenzo[b,d]thiophene-2-carbaldehyde demonstrates a fundamentally planar configuration owing to the extensive conjugation throughout the tricyclic system [6] [7]. The dibenzothiophene core maintains planarity with all carbon atoms adopting sp² hybridization, which facilitates optimal orbital overlap for aromatic stabilization [7]. The aldehyde substituent at the 2-position extends this planar arrangement through conjugation with the aromatic π-system [6] [8].
Crystallographic investigations reveal that the compound exists as a solid at room temperature with a characteristic melting point range of 105.0 to 109.0 degrees Celsius, with the most frequently reported value being 107 degrees Celsius [9] [10] [11]. The physical appearance varies from white to orange to green powder or crystalline form, depending on purity and crystallization conditions [1] [9]. The compound requires storage under inert atmosphere conditions at room temperature, preferably below 15 degrees Celsius, due to its air-sensitive nature [1] [9].
| Property | Value |
|---|---|
| IUPAC Name | dibenzo[b,d]thiophene-2-carbaldehyde |
| CAS Registry Number | 22099-23-6 |
| Molecular Formula | C₁₃H₈OS |
| Molecular Weight (g/mol) | 212.27 |
| InChI | 1S/C13H8OS/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H |
| InChI Key | QFGXAEFJJINHAI-UHFFFAOYSA-N |
| SMILES | O=CC1=CC=C2C(C3=CC=CC=C3S2)=C1 |
| MDL Number | MFCD02251670 |
| Physical State at 20°C | Solid |
| Melting Point (°C) | 105.0-109.0 (107) |
| Appearance | White to Orange to Green powder to crystalline |
| Storage Conditions | Inert atmosphere, room temperature (<15°C) |
The electronic structure of dibenzo[b,d]thiophene-2-carbaldehyde is dominated by its extended π-electron system spanning the entire tricyclic framework [6] [12]. The compound exhibits characteristic π → π* electronic transitions, which are attributed to the conjugated system comprising the benzothiophene rings connected through the aldehyde functional group [12]. This conjugation imparts unique optical and electronic properties to the molecule, making it valuable for applications in organic electronics and fluorescent materials [6].
Theoretical investigations employing Density Functional Theory methods have provided insights into the electronic structure and conformational preferences of dibenzo[b,d]thiophene-2-carbaldehyde [13] [14] [12]. Quantum chemical calculations utilizing various basis sets, including M06-2X/def2-TZVP level of theory, have been applied to understand the molecular geometry, electronic properties, and vibrational characteristics of related dibenzothiophene systems [13] [15].
The conformational analysis reveals that dibenzo[b,d]thiophene-2-carbaldehyde exists predominantly in a planar conformation, with minimal deviation from planarity across the entire molecular framework [15] [7]. The thiophene ring system maintains coplanarity with the fused benzene rings, while the aldehyde group at the 2-position adopts a syn-configuration relative to the sulfur atom [16]. This conformational preference is stabilized by the extended conjugation and the aromatic character of the system [7] [16].
The electronic structure calculations indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by both the dibenzothiophene core and the aldehyde substituent [12]. The presence of the electron-withdrawing aldehyde group affects the electron density distribution throughout the aromatic system, thereby modifying the electronic properties compared to the unsubstituted dibenzothiophene [12].
Spectroscopic investigations have confirmed the presence of characteristic absorption bands corresponding to π → π* transitions in the ultraviolet-visible region [12]. These electronic transitions are consistent with the extended conjugation present in the molecular structure and provide evidence for the planar configuration of the compound [12] [6].
| Property | Description/Value |
|---|---|
| UV λmax (nm) | π → π* transitions observed |
| Electronic Transitions | π → π* (conjugated system) |
| Conjugation System | Benzothiophene-aldehyde conjugation |
| Aromatic Character | Fully aromatic tricyclic system |
| Ring System | Dibenzo[b,d]thiophene core |
| Heteroatom | Sulfur (bridging heteroatom) |
| Functional Group | Aldehyde (-CHO) |
| Molecular Planarity | Essentially planar structure |
The comparative analysis of dibenzo[b,d]thiophene-2-carbaldehyde with its isomeric derivatives provides valuable insights into the structure-property relationships within this class of compounds [17] [18] [19]. The three primary isomeric forms are dibenzo[b,d]thiophene-2-carbaldehyde, dibenzo[b,d]thiophene-1-carbaldehyde, and dibenzo[b,d]thiophene-4-carbaldehyde, each differing in the position of the aldehyde substituent [17] [18] [19] [20].
Dibenzo[b,d]thiophene-2-carbaldehyde, with Chemical Abstracts Service number 22099-23-6, represents the lateral-substituted isomer where the aldehyde group is positioned on the benzene ring portion of the molecule [1] [2]. In contrast, dibenzo[b,d]thiophene-1-carbaldehyde (Chemical Abstracts Service number 91538-74-8) and dibenzo[b,d]thiophene-4-carbaldehyde (Chemical Abstracts Service number 23985-81-1) are angular-substituted isomers where the aldehyde groups are positioned at the junction between the benzene and thiophene rings [18] [19] [20].
The structural differences between these isomers result in distinct electronic and chemical properties [21]. The 2-substituted derivative exhibits different regioselectivity patterns in chemical reactions compared to the 1- and 4-substituted analogues [21]. This positional isomerism affects the electron density distribution throughout the aromatic system and influences the reactivity of the aldehyde functional group [21].
Quantum chemical studies have revealed variations in molecular orbital energies and electronic properties among the isomeric derivatives [13] [14]. The position of the aldehyde substituent affects the overall electronic structure, with the 2-substituted isomer showing different polarization patterns compared to the angular-substituted isomers [14]. These differences translate into varying optical properties and potential applications in materials science [6].
The conformational preferences also differ among the isomers, with each showing distinct rotational barriers for the aldehyde group [16]. Studies on related thiophene carbaldehyde systems have demonstrated that the energy barriers for rotation about the carbon-carbon bond connecting the aldehyde to the aromatic ring vary significantly depending on the substitution pattern [16]. For instance, thiophene-2-carbaldehyde exhibits different conformational dynamics compared to thiophene-3-carbaldehyde, with activation energies of 10.15 and 8.5 kilocalories per mole, respectively [16].
The synthetic accessibility of these isomeric derivatives also varies considerably [22] [21]. While the 2-substituted derivative can be prepared through various electrophilic substitution reactions, the angular-substituted isomers often require specialized synthetic approaches involving metalation or other directed functionalization strategies [21]. This difference in synthetic accessibility affects their availability for research and commercial applications [22] [21].
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Position | Structural Classification |
|---|---|---|---|---|---|
| Dibenzo[b,d]thiophene-2-carbaldehyde | 22099-23-6 | C₁₃H₈OS | 212.27 | 2-position | Lateral substituted |
| Dibenzo[b,d]thiophene-1-carbaldehyde | 91538-74-8 | C₁₃H₈OS | 212.27 | 1-position | Angular substituted |
| Dibenzo[b,d]thiophene-4-carbaldehyde | 23985-81-1 | C₁₃H₈OS | 212.27 | 4-position | Angular substituted |
The Vilsmeier-Haack reaction represents one of the most established and versatile methodologies for introducing formyl groups into aromatic and heteroaromatic systems, including dibenzothiophene derivatives. This classical electrophilic aromatic substitution reaction employs the synergistic combination of N,N-dimethylformamide and phosphoryl chloride to generate the highly reactive Vilsmeier reagent [1] [2].
The mechanism proceeds through the initial formation of a chloroiminium ion (Vilsmeier reagent) by the reaction of dimethylformamide with phosphoryl chloride. This electrophilic species subsequently attacks the electron-rich aromatic system at the most nucleophilic position, typically the 2-position in dibenzothiophene derivatives due to the activating effect of the sulfur heteroatom [1] [2]. The reaction demonstrates exceptional selectivity, with a Hammett rho value of -7.3 for thiophene derivatives in chloroform, indicating high sensitivity to electronic effects [3].
For dibenzothiophene-2-carbaldehyde synthesis, optimal reaction conditions involve the use of dichloroethane or chlorobenzene as solvent, with reaction temperatures ranging from 0-100°C and reaction times of 10-24 hours [1] [4]. The selectivity for formylation at the 2-position is enhanced by the electron-donating nature of the sulfur atom, which directs electrophilic attack to the para position relative to sulfur [3]. Yields typically range from 70-90% under these optimized conditions [4].
The reaction exhibits notable solvent dependence, with halogenated hydrocarbon solvents providing superior results compared to polar aprotic alternatives. This solvent effect is attributed to the stabilization of intermediate species and reduced side reactions [1]. Temperature control is critical, as elevated temperatures may lead to competing chloro-substitution reactions, particularly with less reactive substrates [1].
Recent mechanistic studies have revealed that the rate-determining step involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, with subsequent hydrolysis being rapid [3]. The reaction demonstrates excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on the dibenzothiophene scaffold [1] [2].
Lithiation-electrophilic quenching methodologies represent a powerful alternative approach for the regioselective functionalization of dibenzothiophene systems. These strategies exploit the directed metallation properties of organolithium reagents to achieve precise positional control in the introduction of functional groups [5] [6] [7].
The protocol typically employs n-butyllithium as the metallating agent in tetrahydrofuran at cryogenic temperatures (-78°C) to achieve selective deprotonation at the 2-position of dibenzothiophene [8] [5]. The choice of solvent is critical, with tetrahydrofuran providing optimal coordination to stabilize the organolithium intermediate while maintaining the required reactivity [5]. The reaction proceeds through a directed metallation mechanism, where the sulfur heteroatom acts as a coordinating directing group to facilitate regioselective lithiation [5] [6].
Following lithiation, the organolithium intermediate can be trapped with various electrophiles to introduce the desired functional groups. For aldehyde formation, N,N-dimethylformamide serves as an effective electrophile, yielding dibenzothiophene-2-carbaldehyde upon aqueous workup [9]. The reaction demonstrates excellent regioselectivity, with the 2-position being strongly favored due to the directing influence of the sulfur atom [5].
Reaction yields are highly dependent on the electrophile employed and the reaction conditions. DMF quenching typically provides yields of 40-80%, with the variability attributed to the competing reactions of the organolithium species [8] [9]. Temperature control is essential, as warming above -78°C can lead to decomposition of the lithiated intermediate or competing side reactions [8] [5].
The methodology exhibits broad substrate scope, accommodating various substitution patterns on the dibenzothiophene core. However, the presence of acidic protons or electron-withdrawing groups can interfere with the lithiation process, requiring careful substrate selection [5] [6]. The reaction has been successfully scaled up for preparative synthesis, although care must be taken with the handling of organolithium reagents due to their pyrophoric nature [9].
Variable temperature nuclear magnetic resonance spectroscopy studies have provided insights into the kinetics of these processes, revealing that the rate of lithiation is rapid even at low temperatures, while the electrophilic quenching step determines the overall reaction outcome [8]. The methodology has been extended to asymmetric synthesis through the use of chiral ligands such as sparteine, enabling access to enantioenriched products [8].
The development of transition metal-catalyzed methodologies has revolutionized the synthesis of dibenzothiophene derivatives, offering unprecedented efficiency and functional group tolerance compared to traditional approaches. These modern catalytic strategies leverage the unique reactivity of palladium, iron, and other transition metals to enable novel bond-forming processes [10] [11] [12].
Palladium-catalyzed carbon-hydrogen/carbon-sulfur coupling reactions represent a significant breakthrough in dibenzothiophene synthesis [11] [12]. The methodology employs Pd(OAc)₂ in combination with carboxylic acid ligands such as 2,6-dimethylbenzoic acid to facilitate the dual activation of C-H and C-S bonds [11] [12]. This approach eliminates the need for stoichiometric oxidants or pre-functionalized substrates, allowing direct conversion of diaryl sulfides to dibenzothiophene derivatives [11].
The reaction mechanism involves the initial coordination of the sulfur atom to the palladium center, followed by oxidative addition and subsequent C-H activation to form the dibenzothiophene ring system [11] [12]. Notably, the product-forming step occurs through an oxidative addition rather than the more common reductive elimination, making this transformation mechanistically unique [11]. Reaction conditions typically involve heating in toluene at 130°C for 18 hours, yielding products in 79-87% efficiency [11] [12].
Another significant advancement involves palladium-catalyzed dual C-H activation strategies starting from sulfoxide-containing substrates [13]. The sulfoxide moiety serves as both a directing group and an activating functionality, enabling regioselective C-H functionalization. The optimal catalyst system employs PdCl₂ with silver acetate as oxidant and iodoarene additives in acetic acid [13]. This methodology tolerates both electron-withdrawing and electron-donating groups, providing access to diverse dibenzothiophene-1-carbaldehyde derivatives in 60-85% yield [13].
Iron porphyrin catalysis has emerged as a biomimetic approach for dibenzothiophene functionalization [14]. The methodology employs [TCPPFe]Cl as catalyst with tert-butyl hydroperoxide under photochemical conditions to achieve thia-Baeyer-Villiger rearrangements [14]. This transformation enables the conversion of dibenzothiophene oxides to sulfinic esters with high efficiency (85-95% yield), providing access to compounds that can be further hydrolyzed to hydroxybiphenyl derivatives [14].
Recent developments in cascade synthesis have introduced one-pot methodologies combining multiple catalytic transformations [15]. These approaches integrate C-H metallation, boration, and subsequent coupling reactions in a single operation, significantly reducing synthetic complexity [15]. The methodology employs palladium catalysts in conjunction with bis(pinacolato)diboron to achieve sulfoxide-directed functionalization of dibenzothiophene substrates [15].
Buchwald-Hartwig cross-coupling reactions have been successfully applied to the synthesis of elaborate dibenzothiophene derivatives for materials applications [16]. Large-scale synthesis of 2,8-bis(carbazol-9-yl)dibenzothiophene-S,S-dioxide has been achieved using Pd₂(dba)₃/XPhos catalyst systems in toluene at 110°C [16]. This methodology enables the preparation of thermally activated delayed fluorescence materials in multigram quantities with yields of 55-63% [16].
The implementation of green chemistry principles in dibenzothiophene synthesis has led to the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and eliminate toxic reagents [17] [18] [19].
Microwave-assisted synthesis represents a paradigm shift toward energy-efficient organic transformations [20] [21] [22]. The methodology exploits the dipolar absorption mechanism of microwave irradiation to achieve rapid and uniform heating of reaction mixtures [22]. For dibenzothiophene carbaldehyde synthesis, microwave-assisted Vilsmeier-Haack reactions demonstrate remarkable efficiency, reducing reaction times from 6-8 hours to 100 minutes while maintaining high yields (88%) [20].
The optimization of microwave conditions reveals that power levels of 150 watts at 100°C provide optimal results [20]. The use of three equivalents of both phosphoryl chloride and N,N-dimethylformamide ensures complete conversion while minimizing side product formation [20]. The methodology offers significant advantages including reduced energy consumption, enhanced reaction selectivity, and simplified purification procedures [22].
Solvent-free mechanochemical approaches have emerged as highly sustainable alternatives to conventional solution-phase synthesis [19]. The methodology employs jacketed screw reactors operating at controlled temperatures (0-160°C) with variable residence times (15-300 seconds) to achieve efficient mixing and reaction of solid substrates [19]. This approach eliminates the need for organic solvents, dramatically reducing waste generation and environmental impact [19].
The mechanochemical approach demonstrates remarkable versatility, accommodating various organic transformations including aldol condensations, oxidations, and coupling reactions [19]. For dibenzothiophene synthesis, the methodology achieves yields of 75-94% while operating under solvent-free conditions [19]. The continuous flow nature of the process enables facile scale-up and automated operation [19].
Ionic liquid catalysis represents another significant advancement in sustainable synthesis [23] [24] [25]. Room temperature ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate serve as both reaction media and catalysts, enabling efficient synthesis while facilitating catalyst recovery and reuse [23]. For dibenzothiophene oxidative desulfurization, Brønsted acid ionic liquids demonstrate exceptional performance, achieving 90% dibenzothiophene removal with catalyst recyclability over seven cycles [24].
The ionic liquid approach offers multiple green chemistry benefits including negligible vapor pressure, thermal stability, and tunable properties through structural modification [24] [25]. N-methyl-pyrrolidonium tetrafluoroborate has been successfully employed as both extractant and catalyst for dibenzothiophene oxidation in the presence of hydrogen peroxide [24]. The methodology operates at room temperature and allows for complete catalyst recovery through simple phase separation [24].
Electrochemical synthesis methodologies eliminate the need for stoichiometric oxidants and toxic metal catalysts [26] [27]. The approach employs bis(biaryl) disulfides as substrates in undivided electrochemical cells with platinum electrodes [26] [27]. Tetrabutylammonium bromide serves as a halogen mediator, facilitating the intramolecular cyclization to form dibenzothiophene derivatives [27]. The methodology operates at 100°C and provides yields of 50-85% without requiring transition metal catalysts [26] [27].
Biocatalytic approaches represent the ultimate in sustainable synthesis, employing engineered microorganisms to achieve complete dibenzothiophene mineralization [28]. Recombinant Pseudomonas azelaica strains expressing the 4S pathway demonstrate remarkable efficiency in dibenzothiophene biodesulfurization, achieving 100% conversion while utilizing renewable feedstocks [28]. The engineered pathway overcomes product inhibition issues through metabolic engineering, enabling continuous processing of dibenzothiophene substrates [28].
The biocatalytic approach offers unprecedented sustainability, operating under ambient conditions in aqueous media while utilizing renewable carbon sources [28] [29]. Integration with invertase activity enables the utilization of sucrose-rich feedstocks, expanding the range of renewable substrates [29]. The methodology achieves specific desulfurization activities of 42 μmol DBT/g dry cell weight/hour, representing among the highest reported values for microbial biodesulfurization [28].
Flow chemistry integration with green solvents has enabled continuous production of dibenzothiophene derivatives with minimal environmental impact [30]. The Newman-Kwart rearrangement conducted in flow reactors at elevated temperatures (340°C) under high pressure achieves 99.1% yield of dibenzothiophene from O,O'-(1,1'-biphenyl)-2,2'-diylbis(dimethylthiocarbamate) [30]. The continuous nature of the process eliminates batch-to-batch variability while enabling precise temperature and residence time control [30].